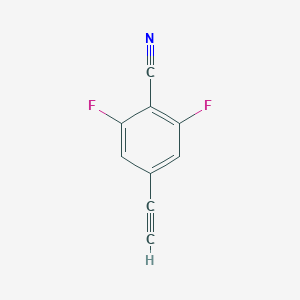

4-Ethynyl-2,6-difluorobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

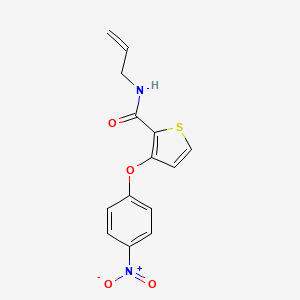

4-Ethynyl-2,6-difluorobenzonitrile is a chemical compound with the molecular formula C9H3F2N . It has an average mass of 163.124 Da and a monoisotopic mass of 163.023361 Da . It is often used in the field of chemistry for various applications .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H3F2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h1,3-4H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 163.13 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

CO2 Gas Sensing

4-Ethynyl-2,6-difluorobenzonitrile derivatives have been utilized in the development of resistive-type carbon dioxide (CO2) gas sensors. These sensors operate at room temperature and demonstrate significant response to varying CO2 concentrations with good reproducibility and low relative standard deviation values. The unique properties of these derivatives, including the presence of -NH-C=O for hydrogen bonding interactions, contribute to their effectiveness in CO2 detection (Daud, Wahid, & Khairul, 2019).

Polymer Science

In polymer science, compounds like 2,6-difluorobenzonitrile have been used for synthesizing polymers. For example, silylated 1,1,1-tris(4-hydroxyphenyl)ethane was polycondensed with 2,6-difluorobenzonitrile, resulting in completely soluble polyethers. These polymers have applications in various fields due to their unique properties (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).

Organic Synthesis

In the domain of organic synthesis, 2,6-difluorobenzonitrile has been explored for studying nucleophilic attacks by enolate anions of weakly acidic ketones. This study contributes to the understanding of the charge control character of reactions and the influence of substrate structures (Guedira & Beugelmans, 1992).

Spectroscopy

In spectroscopy, 2,6-difluorobenzonitrile has been analyzed to determine the molecular structure and properties. Studies involving microwave spectroscopy have provided insights into the rotational and centrifugal distortion constants of this molecule, which are crucial for understanding its physical and chemical behavior (Sharma & Doraiswamy, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

4-ethynyl-2,6-difluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBIJYPNLGDDAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)F)C#N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2379107.png)

![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2379109.png)

![N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2379110.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2379112.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)

![N-(2,4-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2379119.png)

![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2379120.png)